REACTION_CXSMILES
|
C(OC([C:8]1[S:12][C:11]2[CH:13]=[CH:14][C:15]([O:17][CH2:18][C:19]([O:21]CC)=[O:20])=[CH:16][C:10]=2[C:9]=1[O:24]C(=O)C(C)(C)C)=O)CCC.[OH-].[Na+].C(OCC)(=O)C>C(O)(=O)C>[C:19]([CH2:18][O:17][C:15]1[CH:14]=[CH:13][C:11]2[S:12][CH:8]=[C:9]([OH:24])[C:10]=2[CH:16]=1)([OH:21])=[O:20] |f:1.2|
|
Name
|
VIII
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC(=O)OCC)OC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 h in 300 ml
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
degassed water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)COC1=CC2=C(SC=C2O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.6 mmol | |
AMOUNT: MASS | 801 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |